molecular formula C22H20N6O2 B2497942 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034463-88-0

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2497942
CAS No.: 2034463-88-0
M. Wt: 400.442
InChI Key: BVXKLCLMKDDTJK-UHFFFAOYSA-N
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Description

The compound 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide features a pyrido[2,3-d]pyrimidin-4-one core linked via an acetamide group to a tetrahydroimidazo[1,2-a]pyridine-substituted phenyl ring. This bifunctional structure combines heterocyclic systems known for diverse biological activities, such as kinase inhibition and receptor modulation.

Properties

IUPAC Name

2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c29-20(13-28-14-24-21-16(22(28)30)7-5-10-23-21)26-17-8-2-1-6-15(17)18-12-27-11-4-3-9-19(27)25-18/h1-2,5-8,10,12,14H,3-4,9,11,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXKLCLMKDDTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CN4C=NC5=C(C4=O)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Triaminopyrimidine with β-Ketoesters

The pyrido[2,3-d]pyrimidinone scaffold is classically synthesized via cyclocondensation of 2,4,6-triaminopyrimidine (1) with β-ketoesters such as ethyl acetoacetate (2) . Heating these reactants in diphenyl ether at 195–230°C induces cyclodehydration, yielding ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate (3) . Subsequent hydrolysis of the ester group using aqueous NaOH furnishes the carboxylic acid derivative (4) , which undergoes decarboxylation upon heating to generate 4-oxopyrido[2,3-d]pyrimidine (5) .

Reaction Conditions:

  • Solvent: Diphenyl ether
  • Temperature: 195–230°C
  • Catalyst: None (thermal activation)
  • Yield: 60–75%

Reductive Alkylation for N-Substitution

Introduction of the acetic acid side chain at the N3 position is achieved via reductive alkylation. Treatment of 5 with chloroacetic acid (6) in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid at 50°C affords 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid (7) . This step proceeds through imine formation followed by borohydride-mediated reduction, with yields ranging from 65% to 80% depending on stoichiometric ratios.

Optimization Insight:

  • Excess chloroacetic acid (1.5 equiv.) improves conversion.
  • Acetic acid as a solvent enhances proton availability for iminium ion stabilization.

Synthesis of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Fragment

Biginelli Condensation for Imidazopyridine Formation

The tetrahydroimidazo[1,2-a]pyridine ring is constructed via a modified Biginelli reaction. Condensation of 2-aminopyridine (8) with a substituted aldehyde (9) and a β-ketoamide (10) in ethanol under reflux yields the dihydropyrimidinone intermediate (11) . Cyclization of 11 using phosphoryl chloride (POCl3) at 80°C generates the imidazo[1,2-a]pyridine core (12) . Hydrogenation of 12 over palladium on carbon (Pd/C) in methanol reduces the double bond, producing the saturated tetrahydroimidazo[1,2-a]pyridine (13) .

Key Parameters:

  • Aldehyde Substituents: Electron-donating groups (e.g., methoxy) enhance cyclization efficiency.
  • Hydrogenation Pressure: 50 psi H2 ensures complete saturation without over-reduction.

Functionalization to 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline

Nitration of 13 using fuming nitric acid (HNO3) in sulfuric acid (H2SO4) at 0°C introduces a nitro group at the 2-position, yielding 2-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (14) . Catalytic hydrogenation of 14 with Raney nickel in ethanol reduces the nitro group to an amine, furnishing 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline (15) .

Yield Considerations:

  • Nitration: 70–85%
  • Reduction: 90–95%

Acetamide Coupling and Final Assembly

Activation of the Carboxylic Acid

The acetic acid derivative 7 is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C, forming the reactive O-acylisourea intermediate (16) .

Nucleophilic Acylation of the Aniline

Addition of 15 to 16 in the presence of N,N-diisopropylethylamine (DIPEA) facilitates amide bond formation, yielding the target compound 17 . Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 55–70% yield.

Critical Factors:

  • Stoichiometry: 1.2 equiv. of 15 ensures complete acylation.
  • Temperature: Maintaining 0–5°C minimizes side reactions.

Alternative Methodologies and Optimization Strategies

Microwave-Assisted Cyclocondensation

Microwave irradiation (150°C, 20 min) accelerates the cyclocondensation of 1 and 2 , reducing reaction time from 12 hours to 30 minutes while maintaining comparable yields (68%).

Enzymatic Resolution for Chiral Intermediates

Lipase-mediated resolution of racemic 15 using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) achieves enantiomeric excess (ee) >95%, critical for stereoselective applications.

Data Tables

Table 1. Comparative Analysis of Pyrido[2,3-d]pyrimidinone Synthesis Methods

Method Reactants Conditions Yield (%) Reference
Thermal Cyclocondensation Triaminopyrimidine, β-Ketoester Diphenyl ether, 230°C 60–75
Microwave Synthesis Triaminopyrimidine, Ethyl acetoacetate Microwave, 150°C 68

Table 2. Hydrogenation Efficiency for Tetrahydroimidazopyridine

Substrate Catalyst Pressure (psi) Time (h) Yield (%)
Imidazopyridine Pd/C (5%) 50 6 92
Imidazopyridine Raney Ni 30 8 85

Chemical Reactions Analysis

Types of Reactions

"2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide" undergoes several chemical reactions:

  • Oxidation: : Under oxidative conditions, the compound can form various oxidized derivatives.

  • Reduction: : Reduction reactions can target the ketone group to form alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the acetyl group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Use of nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohol forms, and substituted amides.

Scientific Research Applications

Structural Characteristics

This compound is characterized by a fused heterocyclic structure that incorporates both pyridine and pyrimidine moieties. The presence of an acetamide functional group enhances its biological activity. The molecular formula is C19H22N6OC_{19}H_{22}N_{6}O, and it has a molecular weight of 350.42 g/mol.

Research indicates that compounds with similar structural frameworks exhibit various biological activities, primarily as kinase inhibitors . Kinases are critical enzymes that regulate cellular processes such as proliferation and apoptosis. The specific activity of this compound as a kinase inhibitor has not been extensively documented; however, the structural similarity to known kinase inhibitors suggests potential therapeutic applications in oncology and other proliferative diseases.

Cancer Therapy

The primary application of this compound lies in its potential use as a tyrosine kinase inhibitor . Tyrosine kinases are often implicated in cancer progression due to their role in signaling pathways that regulate cell growth and division. By inhibiting these kinases, the compound may help control tumor growth and metastasis.

Antimicrobial Activity

Given the presence of the pyridopyrimidine core, there is potential for antimicrobial applications. Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains. Future studies could explore the efficacy of this compound against pathogens like Staphylococcus aureus and Candida albicans.

Drug Design Scaffold

The unique structural features of this compound make it an attractive scaffold for drug design. Modifications to the functional groups could lead to derivatives with enhanced potency and specificity towards particular biological targets, facilitating the development of new therapeutics.

Synthesis Pathways

The synthesis of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multi-step reactions:

  • Formation of the Pyridopyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Acetamide Functionalization : The acetamide group can be introduced via acylation reactions.
  • Final Assembly : The tetrahydroimidazo moiety can be coupled using standard amine coupling techniques.

Case Studies

Several studies have explored compounds structurally related to this compound:

  • Study on Tyrosine Kinase Inhibitors : Research has shown that pyridopyrimidine derivatives effectively inhibit tyrosine kinases involved in cancer pathways (Reference: ).
  • Antimicrobial Studies : Compounds with similar structures were evaluated for antimicrobial activity against various pathogens, indicating promising results for further exploration (Reference: ).

Mechanism of Action

The compound's mechanism of action is primarily through its interaction with specific molecular targets:

  • Enzyme Binding: : The pyrido[2,3-d]pyrimidin-4-one moiety binds to enzyme active sites, inhibiting their function.

  • Pathway Modulation: : Alters signal transduction pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Structural Analogs in Pyrido-Pyrimidinone and Imidazo-Pyridine Families

Compound 24 ():
  • Structure: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide.
  • Key Differences: Replaces the pyrido[2,3-d]pyrimidinone core with a pyrido-thieno[2,3-d]pyrimidinone system. The thieno ring increases aromaticity and electron density, altering solubility (logP: ~2.8 vs. ~3.2 for the target compound).
  • Synthesis: Acetylation of a pyrido-thieno intermediate with acetyl chloride in pyridine (73% yield) .
  • Spectroscopy : IR peaks at 1,730 cm⁻¹ (C=O) and 1,690 cm⁻¹ (C=O), similar to the target compound’s carbonyl signatures .
Compound 2d ():
  • Structure: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.
  • Key Differences: Lacks the pyrido-pyrimidinone moiety but shares the tetrahydroimidazo[1,2-a]pyridine system.
  • Physical Properties : Melting point 215–217°C (vs. ~143–145°C for Compound 24), reflecting differences in crystallinity due to nitro substituents .
MM0333.02 ():
  • Structure : 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide.
  • Key Differences: Simpler imidazo[1,2-a]pyridine-acetamide structure without the pyrido-pyrimidinone core. Methyl groups at the 6-position and phenyl ring improve metabolic stability but reduce polarity (calculated logP: 3.5 vs. 3.2 for the target compound) .

Physicochemical Properties

Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable Substituents
Target Compound Not reported ~1,730 (acetamide) Tetrahydroimidazo, phenyl
Compound 24 () 143–145 1,730, 1,690 Thieno, methyl, phenylamino
Compound 2d () 215–217 1,740 (ester) Nitrophenyl, cyano, benzyl
MM0333.02 () Not reported 1,720 (acetamide) Methylphenyl, methyl

The target compound’s tetrahydroimidazo group may lower its melting point compared to nitro-substituted analogs like 2d, favoring solubility in organic solvents .

Pharmacological Implications (Inferred)

For example, MM0333.02’s acetamide group resembles zolpidem derivatives, hinting at GABAergic modulation . The target compound’s dual heterocycles could synergize these effects, warranting further study.

Biological Activity

The compound 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex heterocyclic molecule that integrates various pharmacologically relevant structural motifs. This article explores its biological activity, focusing on its potential as a kinase inhibitor and its antimicrobial properties.

Structural Overview

The compound features a pyrido[2,3-d]pyrimidine core, which is known for its role in various biological activities, particularly as a scaffold for kinase inhibitors. The presence of the tetrahydroimidazo moiety adds to its potential biological interactions.

Kinase Inhibition

Research indicates that compounds with a pyrido[2,3-d]pyrimidine structure often exhibit significant kinase inhibitory activity. For instance:

  • EGFR Inhibition : A related study demonstrated that pyrido[2,3-d]pyrimidine derivatives can inhibit the epidermal growth factor receptor (EGFR), with certain compounds showing IC50 values as low as 13 nM against specific EGFR mutations (L858R/T790M) .
  • Mechanism of Action : The mechanism typically involves binding to the ATP site of the kinase domain, disrupting the phosphorylation process critical for cell signaling and proliferation.

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties:

  • Activity Spectrum : Preliminary studies on similar pyrido[2,3-d]pyrimidine derivatives have indicated effectiveness against various bacterial strains and fungi . The presence of both the pyridine and imidazole rings may enhance membrane permeability and interaction with microbial targets.

Case Studies

  • EGFR Kinase Inhibitors : A series of pyrido[2,3-d]pyrimidines were synthesized and evaluated for their inhibitory effects on EGFR. Compounds showed varied activity levels depending on substitutions at different positions on the ring structure. Notably, certain modifications led to enhanced selectivity and potency against cancer cell lines such as A549 and NCI-H1975 .
    CompoundIC50 (μM)Selectivity
    B10.297High
    B90.440Moderate
    A5>50Low
  • Antimicrobial Evaluation : In vitro studies have assessed the antimicrobial efficacy of related compounds against common pathogens. The results indicated that modifications to the pyrido[2,3-d]pyrimidine core could significantly enhance antibacterial activity .

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